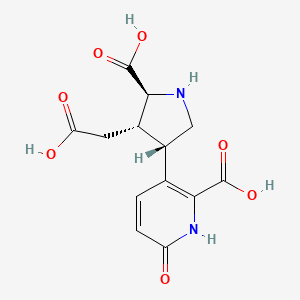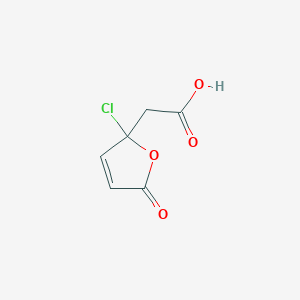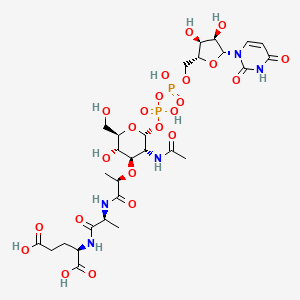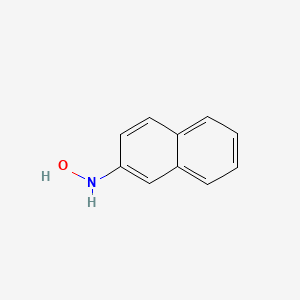
Ruvazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RUVAZONE is a chemical compound with the molecular formula C12H14N2O4 . It is known for its unique properties and applications in various scientific fields. This article aims to provide an in-depth look at this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Precipitation Reactions: These reactions are used to prepare insoluble salts by mixing two soluble reactants.
Solution Preparation: Dissolving the desired number of moles of solute in a solvent to achieve the required concentration.
Industrial production methods for RUVAZONE would likely involve large-scale chemical synthesis, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
RUVAZONE undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Substitution Reactions: In these reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RUVAZONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and possible use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which RUVAZONE exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, similar compounds often act by binding to receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
RUVAZONE can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Ranolazine: Used to treat chronic angina, with a mechanism involving the stabilization of cardiac cell membranes.
Buprenorphine/Naloxone: An opioid antagonist used in addiction treatment.
This compound’s uniqueness lies in its specific molecular structure and the particular applications it is suited for, distinguishing it from other compounds with similar properties.
Properties
CAS No. |
20228-27-7 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-10-7-5-4-6-9(10)11(15)14-13-8(2)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
ACONNXZOJIHEHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NN=C(C)C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN=C(C)C(=O)O |
Synonyms |
M6-42 pyruvic acid 2-ethoxybenzoylhydrazone pyruvic acid o-ethoxybenzoylhydrazone ruvazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)


![pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate](/img/structure/B1204996.png)

![(2S,3S,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol bromide](/img/structure/B1205000.png)





![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)


